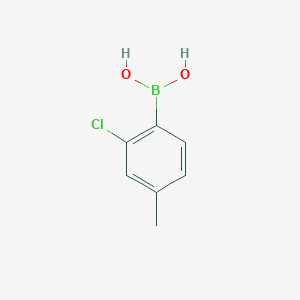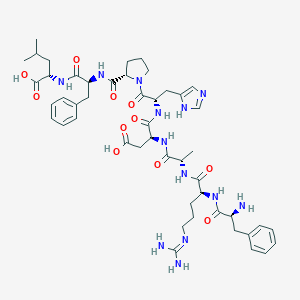
Phe-Arg-Ala-Asp-His-Pro-Phe-Leu
Übersicht
Beschreibung
“Phe-Arg-Ala-Asp-His-Pro-Phe-Leu” is a peptide composed of eight amino acids. The sequence of amino acids, from the N-terminus to the C-terminus, is Phenylalanine (Phe), Arginine (Arg), Alanine (Ala), Aspartic Acid (Asp), Histidine (His), Proline (Pro), Phenylalanine (Phe), and Leucine (Leu) .
Synthesis Analysis
Peptides like “Phe-Arg-Ala-Asp-His-Pro-Phe-Leu” are typically synthesized using solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain . Each addition involves coupling the carboxyl group of the incoming amino acid to the N-terminus of the growing chain. The process is repeated until the desired sequence is obtained .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. The peptide bonds in “Phe-Arg-Ala-Asp-His-Pro-Phe-Leu” are planar and exhibit partial double-bond character, restricting rotation around the bond . The overall three-dimensional structure of the peptide would be influenced by various factors including hydrogen bonding, electrostatic interactions, and hydrophobic effects .Chemical Reactions Analysis
The chemical reactions involving peptides generally occur at the N-terminus (amino end) or C-terminus (carboxyl end), or at the side chains of the amino acids. The specific reactions that “Phe-Arg-Ala-Asp-His-Pro-Phe-Leu” might undergo would depend on the chemical environment and specific reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by its amino acid composition and sequence. Properties such as solubility, charge, and hydrophobicity can be predicted based on the known properties of the individual amino acids .Wissenschaftliche Forschungsanwendungen
Vascular Effects in Resistance Arteries
- The peptide sequence "Phe-Arg-Ala-Asp-His-Pro-Phe-Leu" exhibits partially endothelium-dependent vasorelaxation properties in mesenteric resistance arteries. This characteristic could have potential applications in the prevention and treatment of hypertension and related disorders, due to its ability to reduce vascular resistance (García-Redondo et al., 2010).
Enzyme Binding Affinities and Inhibition
- This peptide sequence, as a part of a broader study on peptide substrates and inhibitors of angiotensin-converting enzyme, suggests its role in selective binding and inhibition activities that are crucial for understanding enzyme interactions and potential therapeutic implications (Cheung et al., 1980).
Substrate Recognition in Protein Kinases
- The peptide sequence may play a role in the substrate recognition process of certain protein kinases. Understanding its structure and interaction with enzymes could be significant for developing targeted therapies in various neurological or metabolic disorders (Lee et al., 1994).
Potential in Modulating Biochemical Pathways
- Research on similar peptide sequences indicates a broader scope where such peptides could modulate various biochemical pathways, possibly impacting physiological or pharmacological processes in mammals (Prasad, 1995).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H67N13O11/c1-27(2)20-37(47(71)72)60-43(67)34(22-30-14-8-5-9-15-30)58-45(69)38-17-11-19-61(38)46(70)36(23-31-25-52-26-54-31)59-44(68)35(24-39(62)63)57-40(64)28(3)55-42(66)33(16-10-18-53-48(50)51)56-41(65)32(49)21-29-12-6-4-7-13-29/h4-9,12-15,25-28,32-38H,10-11,16-24,49H2,1-3H3,(H,52,54)(H,55,66)(H,56,65)(H,57,64)(H,58,69)(H,59,68)(H,60,67)(H,62,63)(H,71,72)(H4,50,51,53)/t28-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDSFYGZBZVQM-KOOVRBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H67N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phe-Arg-Ala-Asp-His-Pro-Phe-Leu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



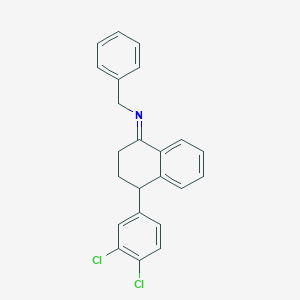
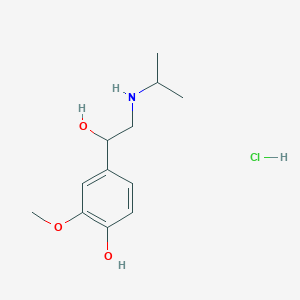
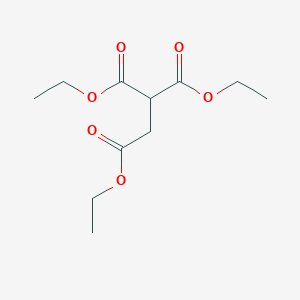
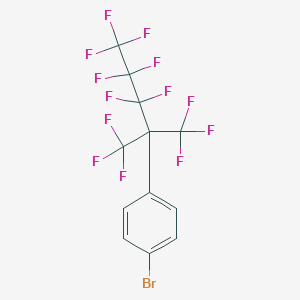




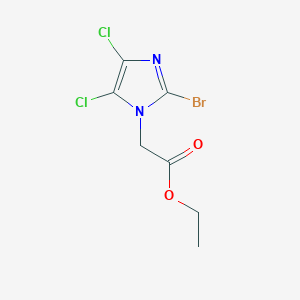
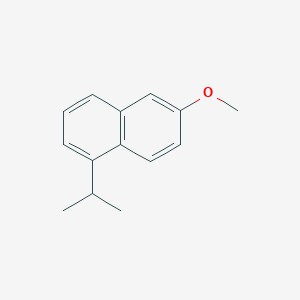
![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)

